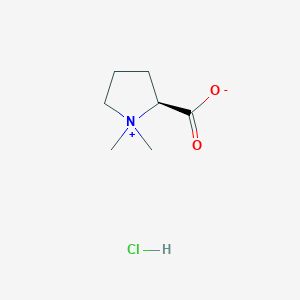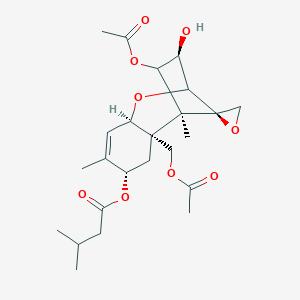
2-(4-羟基苯基)-1-(2,4,6-三羟基苯基)乙酮
描述
2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known as curcumin, is a natural phenolic compound found in the rhizome of turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
科学研究应用
在感知和检测中的应用
2-(4-羟基苯基)-1-(2,4,6-三羟基苯基)乙酮及其衍生物已被用于开发用于生物应用的敏感探针。例如,从1-(2-羟基苯基)乙酮衍生的一种基于BODIPY的探针被创建出来,对H2S具有高选择性和敏感性,使其有潜在用于生物系统中研究HS−效应的可能性。这种探针表现出强烈的荧光,并能够在HCT-116和CT-26细胞中检测HS− (Fang et al., 2019)。
在合成和表征中的作用
该化合物已被用作各种合成过程中的起始物质。例如,它参与了类似6-(5-氯-8-羟基萘-2-基)-4(4-羟基苯基)-4-5-二羟基嘧啶-2(1h)-酮的新化合物的合成。该化合物表现出显著的抗菌活性,归因于氯作为主核上的取代基的存在,突显了该化合物在抗菌应用中的潜力 (Sherekar et al., 2022)。
在多形性和相变研究中的参与
1-(4-己氧基-3-羟基苯基)乙酮,一个衍生物,已成为多形性和相变的详细研究对象。晶体学分析揭示了不同多形体中分子的空间排列的显著差异,导致了不同的堆积方案。这些发现有助于理解这类化合物的稳定性和相变 (Suarez et al., 2017)。
对荧光团研究的贡献
该化合物的衍生物也已被合成并用于光学性质的研究。其中一项研究涉及合成(2E)-3-[4-(二甲氨基)苯基]-1-(2-羟基苯基)丙-2-烯-1-酮,由于其溶剂致色性能,显示出作为强大荧光团的潜力。该化合物在不同胶束中的溶解表明其可用作探针或猝灭剂,以确定某些物质的临界胶束浓度 (Khan et al., 2016)。
属性
IUPAC Name |
2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,15-16,18-19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMPPRJBUSAOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431090 | |
| Record name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
CAS RN |
15485-65-1 | |
| Record name | 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy-](/img/structure/B192454.png)





